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Introduction:

Iridium-catalyzed C-H activation has emerged as a powerful tool in modern organic synthesis,

enabling the direct functionalization of otherwise inert C-H bonds. This approach offers

significant advantages in terms of atom and step economy, providing novel retrosynthetic

disconnections for the synthesis of complex molecules, including pharmaceuticals and

agrochemicals. The use of iridium catalysts, particularly half-sandwich Ir(III) complexes such as

[Cp*IrCl2]2, has proven effective for a variety of C-H functionalization reactions, including

borylation, amination, and arylation. These reactions often proceed with high regioselectivity,

which is typically controlled by the presence of a directing group on the substrate. This

document provides detailed application notes and protocols for three key iridium-catalyzed C-H

activation reactions.

General Mechanism of Iridium-Catalyzed C-H
Activation
The catalytic cycle for iridium-catalyzed C-H activation generally proceeds through a concerted

metalation-deprotonation (CMD) pathway. The active Ir(III) catalyst, often generated in situ,

coordinates to the directing group of the substrate, bringing the metal center in proximity to the

targeted C-H bond. This is followed by the cleavage of the C-H bond to form a five- or six-
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membered iridacycle intermediate. Subsequent reaction with a coupling partner and reductive

elimination furnishes the desired product and regenerates the active iridium catalyst.
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Caption: Generalized catalytic cycle for iridium-catalyzed C-H activation.
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Iridium-Catalyzed C-H Borylation of Arenes
Application Note:

Iridium-catalyzed C-H borylation is a highly versatile method for the synthesis of aryl and

heteroaryl boronate esters, which are key intermediates in cross-coupling reactions (e.g.,

Suzuki-Miyaura coupling). The reaction typically employs bis(pinacolato)diboron (B2pin2) as

the boron source and is catalyzed by an iridium(I) complex, often generated from a precursor

like [Ir(OMe)(cod)]2 or [IrCl(cod)]2, with a bipyridine or phenanthroline ligand. The

regioselectivity is primarily governed by steric factors, favoring borylation at the least hindered

C-H bond.

Quantitative Data Summary:

Entry
Arene
Substrate

Ligand
Catalyst
Loading
(mol%)

Temp (°C) Time (h)
Yield (%)
[1][2][3]
[4]

1 Benzene dtbpy 1.5 80 16 95

2 Toluene dtbpy 1.5 80 16
94 (m:p >

20:1)

3 Anisole dtbpy 1.5 80 16
98 (m- and

p-)

4
Chlorobenz

ene
dtbpy 1.5 100 24

85 (m:p =

4:1)

5

1,3-

Dichlorobe

nzene

3,4,7,8-

Me4phen
3.0 100 24 91

6 Pyridine
3,4,7,8-

Me4phen
3.0 100 24 75 (at C-3)

7 Thiophene
3,4,7,8-

Me4phen
3.0 80 12 88 (at C-2)

8 Indole
3,4,7,8-

Me4phen
3.0 80 12 85 (at C-7)
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dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; 3,4,7,8-Me4phen = 3,4,7,8-tetramethyl-1,10-

phenanthroline

Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Borylation of Arenes

Combine [Ir(OMe)(cod)]2,
ligand, and B2pin2 in a vial

Add arene substrate
and solvent (e.g., THF)

Seal vial and heat
with stirring

Cool to room temperature

Remove solvent
in vacuo

Purify by column
chromatography

Click to download full resolution via product page

Caption: Typical experimental workflow for Ir-catalyzed C-H borylation.

Materials:

[Ir(OMe)(cod)]2 (Iridium(I) methoxide cyclooctadiene dimer)
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4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) or 3,4,7,8-tetramethyl-1,10-phenanthroline (3,4,7,8-

Me4phen)

Bis(pinacolato)diboron (B2pin2)

Arene substrate

Anhydrous solvent (e.g., tetrahydrofuran (THF), cyclohexane)

Inert atmosphere glovebox or Schlenk line

Procedure:

In a nitrogen-filled glovebox, to an oven-dried 4 mL vial equipped with a magnetic stir bar,

add [Ir(OMe)(cod)]2 (e.g., 0.0075 mmol, 1.5 mol%), the appropriate ligand (e.g., dtbpy, 0.015

mmol, 3.0 mol%), and B2pin2 (e.g., 0.6 mmol, 1.2 equiv).

Add the arene substrate (0.5 mmol, 1.0 equiv) and the anhydrous solvent (2 mL).

Seal the vial with a Teflon-lined cap.

Remove the vial from the glovebox and place it in a preheated oil bath or heating block at the

specified temperature (e.g., 80-100 °C).

Stir the reaction mixture for the specified time (e.g., 16-24 hours).

After the reaction is complete, cool the vial to room temperature.

Remove the solvent under reduced pressure.

Purify the residue by flash column chromatography on silica gel using an appropriate eluent

(e.g., hexanes/ethyl acetate) to afford the desired aryl boronate ester.

Iridium-Catalyzed C-H Amination of Benzamides
Application Note:
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Iridium-catalyzed C-H amination provides a direct route to synthesize substituted anilines,

which are prevalent motifs in pharmaceuticals and functional materials. This reaction typically

employs a [Cp*IrCl2]2 precatalyst, which is activated in situ. A directing group, such as an

amide, is essential for achieving high regioselectivity, directing the amination to the ortho C-H

bond. Organic azides are commonly used as the nitrogen source, with molecular nitrogen as

the only byproduct, making this an environmentally benign process.[5][6]

Quantitative Data Summary:
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Entry
Benzamid
e
Substrate

Azide
Catalyst
Loading
(mol%)

Temp (°C) Time (h)
Yield (%)
[4][5][6]
[7]

1

N-

Methoxybe

nzamide

TsN3 2.5 50 12 92

2

N-

Methoxy-4-

methylbenz

amide

TsN3 2.5 50 12 88

3

N-

Methoxy-4-

chlorobenz

amide

TsN3 2.5 60 24 85

4

N-

Methoxy-3-

fluorobenz

amide

TsN3 2.5 60 24 81

5

N-

Methoxybe

nzamide

BocN3 2.5 70 24 75

6

N-

Methoxy-4-

acetylbenz

amide

TsN3 2.5 70 24 78

7

2-

Phenylpyri

dine

TsN3 2.5 80 12 95

8
Benzoic

acid
MozN3 10 100 16 85
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TsN3 = Tosyl azide; BocN3 = tert-Butoxycarbonyl azide; MozN3 = 4-Methoxybenzyloxycarbonyl

azide; Catalyst system typically [CpIrCl2]2 with a silver salt additive (e.g., AgNTf2).*

Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Amination of Benzamides

Materials:

[Cp*IrCl2]2 (Pentamethylcyclopentadienyl iridium(III) chloride dimer)

Silver bis(trifluoromethanesulfonyl)imide (AgNTf2) or other silver salt

Benzamide substrate with a directing group (e.g., N-methoxy)

Organic azide (e.g., tosyl azide)

Anhydrous solvent (e.g., 1,2-dichloroethane (DCE))

Inert atmosphere glovebox or Schlenk line

Procedure:

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the benzamide

substrate (0.2 mmol, 1.0 equiv), [Cp*IrCl2]2 (0.005 mmol, 2.5 mol%), and AgNTf2 (0.02

mmol, 10 mol%).

Evacuate and backfill the tube with argon or nitrogen three times.

Add the organic azide (0.24 mmol, 1.2 equiv) and anhydrous DCE (1.0 mL) via syringe under

a positive pressure of inert gas.

Seal the Schlenk tube and place it in a preheated oil bath at the specified temperature (e.g.,

50-80 °C).

Stir the reaction mixture for the specified time (e.g., 12-24 hours).

After the reaction is complete, cool the mixture to room temperature.

Filter the reaction mixture through a short pad of Celite, washing with dichloromethane.
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Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl

acetate) to yield the aminated product.

Iridium-Catalyzed C-H Arylation
Application Note:

Iridium-catalyzed C-H arylation allows for the direct formation of C-C bonds between two

aromatic rings, a fundamental transformation in organic synthesis. Similar to amination, this

reaction often utilizes a [Cp*IrCl2]2 precatalyst and a directing group on one of the arenes to

control regioselectivity. Diaryliodonium salts are frequently employed as the arylating agents.

This method is particularly valuable for the late-stage functionalization of complex molecules.[8]

[9]

Quantitative Data Summary:
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Entry
Substra
te

Directin
g Group

Arylatin
g Agent

Catalyst
Loading
(mol%)

Temp
(°C)

Time (h)
Yield
(%)[8][9]

1

Acetophe

none

Oxime

Oxime Ph2IOTf 5.0 100 12 89

2

Propioph

enone

Oxime

Oxime
(p-

Tol)2IOTf
5.0 100 12 85

3

2-

Phenylpy

ridine

Pyridine Ph2IOTf 5.0 110 24 92

4

N-

Phenyl-2-

pyrrolidin

one

Amide

(p-

MeOPh)2

IOTf

5.0 120 24 78

5
Benzoic

Acid

Carboxyli

c Acid
Ph2IOTf 5.0 100 16 82

6
Phenylac

etic Acid

Carboxyli

c Acid
Ph2IOTf 5.0 100 16 75

7
Isoquinol

one
Amide

Ph2I(OTf

)
5.0 100 24

93 (at

C8)

8

1-

(Pyrimidi

n-2-

yl)-1H-

indole

Pyrimidin

e
Ph2IOTf 5.0 100 24

88 (at C2

of indole)

Ph2IOTf = Diphenyliodonium triflate; (p-Tol)2IOTf = Di(p-tolyl)iodonium triflate; (p-MeOPh)2IOTf

= Di(p-methoxyphenyl)iodonium triflate. Catalyst system typically [CpIrCl2]2 with a silver salt

additive (e.g., AgOTf or AgNTf2).*
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Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Arylation

Materials:

[Cp*IrCl2]2

Silver triflate (AgOTf) or AgNTf2

Substrate with a directing group

Diaryliodonium salt

Anhydrous solvent (e.g., cyclohexane, DCE)

Inert atmosphere glovebox or Schlenk line

Procedure:

In a nitrogen-filled glovebox, add the substrate (0.2 mmol, 1.0 equiv), [Cp*IrCl2]2 (0.01

mmol, 5.0 mol%), and a silver salt (e.g., AgOTf, 0.04 mmol, 20 mol%) to an oven-dried

screw-cap vial containing a magnetic stir bar.

Add the diaryliodonium salt (0.24 mmol, 1.2 equiv) and the anhydrous solvent (1.0 mL).

Seal the vial tightly with a Teflon-lined cap.

Remove the vial from the glovebox and place it in a preheated oil bath or heating block at the

specified temperature (e.g., 100-120 °C).

Stir the reaction mixture for the specified duration (e.g., 12-24 hours).

Upon completion, allow the reaction to cool to ambient temperature.

Dilute the mixture with dichloromethane and filter through a pad of silica gel, eluting with

additional dichloromethane.

Concentrate the filtrate under reduced pressure.
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Purify the resulting residue by flash column chromatography on silica gel (e.g., using a

gradient of hexanes and ethyl acetate) to isolate the arylated product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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